Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate
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Overview
Description
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenyl ring, along with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a phenol derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by the carbamate formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming covalent bonds with active site residues. The halogenated phenyl ring may also interact with biological membranes, affecting their function and integrity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [3,5-dichloro-4-hydroxyphenyl]carbamate
- Methyl [3,5-dichloro-4-methoxyphenyl]carbamate
- Methyl [3,5-difluoro-4-(difluoromethoxy)phenyl]carbamate
Uniqueness
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
84970-76-3 |
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Molecular Formula |
C9H7Cl2F2NO3 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
methyl N-[3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C9H7Cl2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15) |
InChI Key |
JVBUVVYJAOESHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
Origin of Product |
United States |
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